Ortho-Methoxy Substitution Drives Superior DNA Binding Affinity Relative to Unsubstituted Acyl Thioureas
The presence of an ortho-methoxy group on the phenyl ring of acyl thiourea derivatives is strongly correlated with enhanced DNA intercalation. In a comparative study of four nitrosubstituted acyl thioureas, the compound containing a 2-methoxy-4-nitrophenyl moiety (TU3) exhibited the highest drug-DNA binding constant (K = 9.04 × 10⁶ M⁻¹) [1]. This value represents a 7.8-fold increase in binding affinity compared to the unsubstituted 4-nitrophenyl analog (TU1, K = 1.16 × 10⁶ M⁻¹) [1]. For 1-(2-Methoxy-5-nitrophenyl)-2-thiourea, the analogous ortho-methoxy and para-nitro configuration is hypothesized to confer a similar advantage in DNA-targeting applications, making it a structurally rational choice over simpler phenylthioureas.
| Evidence Dimension | Drug-DNA binding constant (K) |
|---|---|
| Target Compound Data | Not directly measured; class inference from structurally related 1-acetyl-3-(2-methoxy-4-nitrophenyl)thiourea (TU3) |
| Comparator Or Baseline | 1-acetyl-3-(4-nitrophenyl)thiourea (TU1): K = 1.16 × 10⁶ M⁻¹ |
| Quantified Difference | 7.8-fold higher K value for the ortho-methoxy substituted analog (TU3: 9.04 × 10⁶ M⁻¹ vs TU1: 1.16 × 10⁶ M⁻¹) |
| Conditions | DNA interaction study using cyclic voltammetry and UV-vis spectroscopy |
Why This Matters
A higher DNA-binding constant suggests greater potential as a lead scaffold for developing anticancer agents that act via DNA intercalation.
- [1] Tahir, M. N., et al. (2015). DNA-binding studies and biological activities of new nitrosubstituted acyl thioureas. Journal of Molecular Structure, 1099, 215-225. View Source
